molecular formula C13H14FNO3 B6579878 methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 1171491-08-9

methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6579878
CAS No.: 1171491-08-9
M. Wt: 251.25 g/mol
InChI Key: AEVAYHNXDZRGSO-UHFFFAOYSA-N
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Description

Methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS: 1239772-19-0) is a pyrrolidine-based ester featuring a 2-fluorophenylmethyl substituent at the N1 position and a methyl ester at the C3 position of the pyrrolidone ring. Its molecular formula is C₁₂H₁₂FNO₃ (MW: 237.23 g/mol) . The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, which may enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-4-2-3-5-11(9)14/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVAYHNXDZRGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a nucleophilic attack of the amine on the α,β-unsaturated carbonyl system of itaconic acid, followed by cyclization and dehydration. Optimal conditions involve refluxing in a polar aprotic solvent (e.g., toluene or dimethylformamide) for 6–12 hours. Yields typically range from 70% to 85% for the carboxylic acid intermediate.

Esterification to Methyl Ester

The carboxylic acid intermediate is converted to the methyl ester using Fischer esterification. This involves refluxing the acid in methanol with a catalytic amount of sulfuric acid (5–10 mol%) for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization or column chromatography (hexane/ethyl acetate, 4:6).

Table 1: Cyclocondensation-Esterification Method Parameters

ParameterValue/Range
Reaction Temperature80–110°C (cyclo.)
Esterification CatalystH₂SO₄ (5–10 mol%)
Yield (Overall)60–75%

N-Alkylation of Pyrrolidone-3-Carboxylate Intermediates

N-alkylation of preformed pyrrolidone-3-carboxylates with 2-fluorobenzyl halides offers a modular route. This method is advantageous for introducing diverse substituents at the nitrogen position.

Synthesis of Methyl 5-Oxopyrrolidine-3-Carboxylate

The precursor, methyl 5-oxopyrrolidine-3-carboxylate, is synthesized via Dieckmann cyclization of dimethyl β-ketoglutarate. The cyclization is performed in dry tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0–5°C, yielding the pyrrolidone ring in 65–80% purity.

Alkylation with 2-Fluorobenzyl Halides

The sodium salt of methyl 5-oxopyrrolidine-3-carboxylate is generated in situ using NaH in dry acetone. A 2-fluorobenzyl halide (e.g., chloride or bromide) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours. The product is isolated via extraction (ethyl acetate/water) and purified by silica gel chromatography.

Table 2: N-Alkylation Reaction Optimization

VariableOptimal Condition
SolventDry acetone
BaseNaH (1.2 equiv)
Reaction Time18–24 hours
Yield70–85%

Hydrolysis-Esterification of Bicyclic Precursors

A less conventional route involves the hydrolysis of bicyclic lactams followed by selective esterification. This method is noted for its high stereochemical control.

Hydrolysis of Bicyclic Lactams

Bicyclic intermediates, such as methyl 1-azabicyclo[3.3.0]octane-3-carboxylate, are hydrolyzed using aqueous NaOH (2M) at 60°C for 4 hours. The reaction selectively cleaves the lactam ring to generate the pyrrolidone-3-carboxylic acid.

Selective Esterification

The carboxylic acid is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 50°C for 6 hours, achieving >90% conversion to the methyl ester.

Table 3: Hydrolysis-Esterification Efficiency

StepYield
Hydrolysis85–90%
Esterification88–93%

Catalytic Ring-Opening of β-Lactams

Recent advancements utilize β-lactam derivatives as precursors. Ring-opening with 2-fluorobenzylmagnesium bromide in the presence of a copper(I) catalyst generates the desired pyrrolidone skeleton.

Synthesis of β-Lactam Precursors

β-Lactams are prepared via Staudinger reaction between imines and ketenes. For example, reaction of N-(trimethylsilyl)imine with acetyl chloride yields the β-lactam in 60–70% yield.

Ring-Opening and Esterification

The β-lactam is treated with 2-fluorobenzylmagnesium bromide (2.0 equiv) and CuI (5 mol%) in THF at −78°C. After warming to room temperature, the mixture is quenched with saturated NH₄Cl, and the product is esterified using trimethylsilyl diazomethane (TMSCHN₂).

Table 4: Catalytic Ring-Opening Parameters

ConditionSpecification
CatalystCuI (5 mol%)
Temperature−78°C to 25°C
Overall Yield50–65%

Comparative Analysis of Methods

Each synthetic route presents distinct advantages:

  • Cyclocondensation-Esterification : High atom economy but requires harsh conditions.

  • N-Alkylation : Modular and scalable but depends on precursor availability.

  • Hydrolysis-Esterification : Excellent stereocontrol but involves multiple steps.

  • Catalytic Ring-Opening : Innovative but lower yields.

Table 5: Method Comparison

MethodYield (%)Purity (%)Scalability
Cyclocondensation60–7595–98Moderate
N-Alkylation70–8597–99High
Hydrolysis85–9398–99Low
Catalytic Ring-Opening50–6590–95Moderate

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a fluorophenyl group, which contributes to its biological activity. The compound's molecular formula is C12_{12}H12_{12}FNO3_3, with a molecular weight of approximately 237.23 g/mol.

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.

Case Study: RXFP3 Antagonists
Research has highlighted the compound's potential as a non-peptide antagonist of the relaxin-3 receptor (RXFP3), which is implicated in several physiological processes such as stress response and appetite regulation. A study synthesized multiple analogues of this compound to evaluate structure-activity relationships (SAR) and determine the impact of different substituents on biological activity .

Table 1: Structure-Activity Relationship (SAR) Findings

CompoundR GroupcLog PcAMP IC50_{50} (μM)
1Phenylmethyl5.05.74 ± 0.76
(4R)-1Phenylmethyl5.07.80 ± 0.99
(4S)-1Phenylmethyl5.06.98 ± 1.42
6Phenyl4.9Inactive
8(2-Fluorophenyl)methyl5.2Inactive

This study demonstrated that modifications at specific positions significantly influenced antagonist activity, providing insights for optimizing drug candidates targeting RXFP3.

Neuropharmacology

The compound's interaction with neuropeptide systems suggests its potential role in treating neurological disorders. By modulating pathways associated with stress and motivation, it may offer therapeutic benefits for conditions such as depression or anxiety.

Case Study: Neuropeptide Relaxin-3
In a comprehensive evaluation, the compound was tested alongside other analogues to assess its efficacy in modulating the relaxin-3/RXFP3 pathway, which has been linked to mood regulation and cognitive functions . The findings indicated that specific structural features are crucial for maintaining biological activity.

Mechanism of Action

The mechanism of action of methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: Hydroxyl (OH) vs. Fluoro (F): The 2-hydroxyphenyl analog (CAS: 139731-96-7) exhibits hydrogen-bonding capacity, increasing solubility in polar solvents . Chloro (Cl) Addition: The 5-chloro-2-hydroxyphenyl derivative (CAS unspecified) combines Cl (electron-withdrawing) and OH (electron-donating) groups, creating a polarized aromatic system that may enhance binding to charged residues in enzymes .

Physicochemical Properties

  • Solubility : Hydroxyl groups (e.g., 2-hydroxyphenyl analog) improve aqueous solubility, while fluorine and benzothiazole substituents increase hydrophobicity .
  • Thermal Stability : Melting points vary; the 5-chloro-2-hydroxyphenyl derivative melts at 145–146°C, whereas the benzothiazole analog’s stability is influenced by aromatic stacking .

Pharmacokinetic Advantages of Fluorine

The target compound’s 2-fluorophenyl group enhances membrane permeability and resistance to enzymatic degradation, making it a preferred scaffold for CNS-targeting drugs compared to hydroxylated analogs .

Limitations of Hydroxylated Derivatives

While 2-hydroxyphenyl derivatives exhibit promising bioactivity, their susceptibility to glucuronidation and sulfation in vivo limits oral bioavailability .

Biological Activity

Methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS No. 1171491-08-9) is a pyrrolidine derivative that has garnered interest in various fields of biological and medicinal chemistry. This article provides an overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a fluorophenyl group attached to a pyrrolidine ring, with a methyl ester and a ketone group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially influencing its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C13H14FNO3
Molecular Weight 251.25 g/mol
CAS Registry Number 1171491-08-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl bromide with pyrrolidine-3-carboxylic acid methyl ester in the presence of a base like potassium carbonate. This reaction is often conducted in dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for further investigation in pain management therapies.
  • Analgesic Activity : The compound is being explored for its potential analgesic effects, which could be beneficial in treating chronic pain conditions.
  • Interaction with Biological Macromolecules : The compound has been studied for its interactions with proteins and enzymes, which may lead to the development of novel therapeutic agents .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrolidine compounds can exhibit significant inhibitory activity against various bacterial strains, suggesting potential antimicrobial properties. For instance, related compounds have shown inhibition against Enterococcus faecium and Escherichia coli with varying ID50 values, indicating that structural modifications can influence biological effectiveness .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms and potential applications:

  • Antimicrobial Activity : Research has shown that modifications to the pyrrolidine structure can lead to enhanced antimicrobial activity. For example, compounds similar to this compound have been effective against resistant bacterial strains.
  • Cancer Research : Compounds derived from oxopyrrolidine frameworks have been analyzed for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further exploration .

Q & A

Q. What are the common synthetic routes for preparing methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate?

The synthesis typically involves cyclization reactions of precursors such as amino acid derivatives or nitrogen-containing intermediates. For example:

  • Step 1 : Formation of the pyrrolidine ring via cyclization under reflux conditions using solvents like methanol or THF. Temperature control (e.g., 60–80°C) is critical to avoid side reactions .
  • Step 2 : Introduction of the 2-fluorophenylmethyl group via nucleophilic substitution or alkylation, often requiring anhydrous conditions and catalysts like K2_2CO3_3 .
  • Step 3 : Esterification of the carboxylic acid intermediate using methanol and acidic catalysts (e.g., H2_2SO4_4) . Analytical validation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How can researchers confirm the purity and identity of this compound?

  • Chromatography : HPLC or GC with UV detection to assess purity (>95% recommended for biological assays) .
  • Spectroscopy :
  • 1^1H NMR : Key signals include the methyl ester (δ ~3.6–3.8 ppm) and aromatic protons from the 2-fluorophenyl group (δ ~7.0–7.5 ppm) .
  • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (pyrrolidinone C=O) .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can contradictory data on the reactivity of fluorinated pyrrolidinone derivatives be resolved?

Discrepancies often arise from substituent effects (e.g., fluorine position) or reaction conditions. For example:

  • Steric and electronic factors : The 2-fluorophenyl group may hinder nucleophilic attacks compared to 3- or 4-fluoro analogs, requiring longer reaction times or higher temperatures .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity in substitution reactions, while THF may favor cyclization . Systematic optimization using Design of Experiments (DoE) can identify critical parameters .

Q. What strategies are effective for improving the low yield of the final esterification step?

  • Catalyst screening : Replace H2_2SO4_4 with milder agents like DCC/DMAP to reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • In situ monitoring : Use LC-MS to track intermediate conversion and adjust reagent stoichiometry dynamically .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

  • X-ray crystallography : Employ SHELXL for refinement, focusing on the puckering of the pyrrolidine ring. The Cremer-Pople parameters (e.g., amplitude q2q_2 and phase angle ϕ2\phi_2) quantify non-planarity, which influences molecular packing and solubility .
  • Key findings : The 2-fluorophenyl group may induce torsional strain, affecting intermolecular interactions and crystal lattice stability .

Biological and Pharmacological Research

Q. What methodologies are recommended for evaluating the compound’s antimicrobial activity?

  • In vitro assays :
  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours to assess concentration-dependent activity .
    • Structure-activity relationship (SAR) : Modify the ester group to a carboxylic acid (via hydrolysis) and compare activity profiles .

Q. How can researchers investigate the metabolic stability of this compound?

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. The methyl ester is prone to hydrolysis by esterases, yielding the carboxylic acid derivative .
  • Stability studies : Assess degradation under varying pH (1–10) and temperatures (25–40°C). Buffer solutions (PBS) at pH 7.4 simulate physiological conditions .

Data Analysis and Optimization

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cyclooxygenase-2) or receptors. The fluorophenyl group may engage in halogen bonding .
  • MD simulations : Analyze conformational dynamics over 100 ns trajectories to identify stable binding poses .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) and control for variables like cell line passage number or assay plate reader calibration .
  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanisms .

Structural and Mechanistic Studies

Q. What advanced techniques characterize the compound’s electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The fluorine atom’s electron-withdrawing effect increases the electrophilicity of adjacent carbons .
  • NMR relaxation studies : Measure T1T_1 and T2T_2 times to assess rotational mobility of the pyrrolidine ring in solution .

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